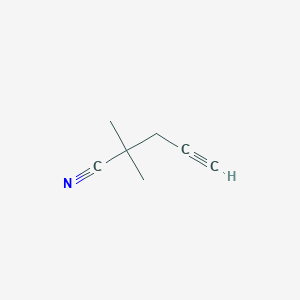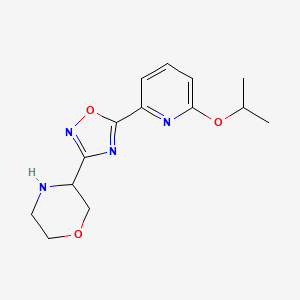
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a 1,2,4-oxadiazole ring, and a pyridine ring substituted with an isopropoxy group. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-isopropoxypyridine derivative, which is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring. The final step involves the introduction of the morpholine ring through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
Similar Compounds
4-(4-Bromopyridin-2-yl)morpholine: Shares the morpholine and pyridine rings but lacks the oxadiazole ring.
6-Isopropoxy-1H-indol-5-yl)oxy)pyridin-2-amine: Contains a pyridine ring with an isopropoxy group but differs in the other ring structures.
Uniqueness
3-(5-(6-Isopropoxypyridin-2-YL)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C14H18N4O3 |
|---|---|
分子量 |
290.32 g/mol |
IUPAC名 |
3-[5-(6-propan-2-yloxypyridin-2-yl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)20-12-5-3-4-10(16-12)14-17-13(18-21-14)11-8-19-7-6-15-11/h3-5,9,11,15H,6-8H2,1-2H3 |
InChIキー |
FMCWBGFIGASZDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=N1)C2=NC(=NO2)C3COCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




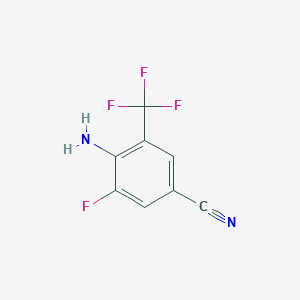
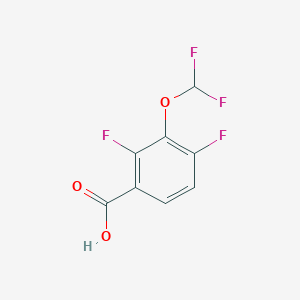
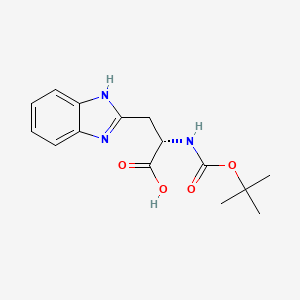
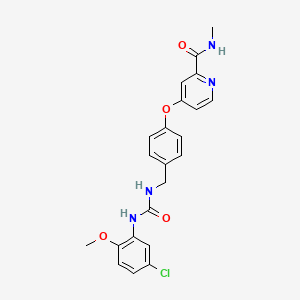


![tert-Butyl 1-oxo-6-thia-2,9-diazaspiro[4.5]decane-9-carboxylate 6,6-dioxide](/img/structure/B14033301.png)
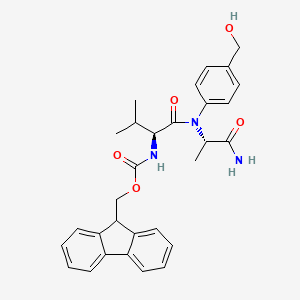
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)

